3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine

Purity Specification Procurement Quality Structure-Activity Relationship

Kinase inhibitor discovery demands precise spatial presentation of hinge-binding motifs, where subtle structural variations can abolish target engagement. This aminopyrazole building block addresses that challenge with a methylene-bridged bis-pyrazole architecture that presents the critical 5-amino group in a unique conformational space inaccessible to rigid bipyrazole analogs. - 98% purity ensures reliable thermal shift assay (TSA) and SPR screening data - Free 5-amine enables facile library synthesis via amide coupling, reductive amination, or urea formation - Methylene bridge introduces rotational freedom for sampling selectivity pockets across kinase isoforms

Molecular Formula C9H13N5
Molecular Weight 191.23 g/mol
CAS No. 1250823-58-5
Cat. No. B1427881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
CAS1250823-58-5
Molecular FormulaC9H13N5
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)N)CC2=CN(N=C2)C
InChIInChI=1S/C9H13N5/c1-7-3-9(10)14(12-7)6-8-4-11-13(2)5-8/h3-5H,6,10H2,1-2H3
InChIKeyIUJIKYYOXICYTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-Pyrazole Scaffold for Kinase-Focused Discovery


The target compound is a heterocyclic small molecule within the aminopyrazole family, featuring a methylene-bridged bis-pyrazole architecture with a free 5-amino group on the 3-methyl-substituted ring. Its molecular formula is C9H13N5 and its molecular weight is 191.23 g/mol . The compound is offered as a research chemical, principally by suppliers such as LeYan (98% purity) and Fluorochem, under the catalog reference 10-F372953 . Pyrazole-5-amine derivatives are recognized scaffolds in kinase inhibitor drug discovery, with the 5-amino group serving as a critical hydrogen-bond donor to the kinase hinge region [1]. This compound is distinguished from its closest analogs by the specific position of its methyl substituent and the methylene bridge connectivity, which are critical determinants of target binding and selectivity.

5-Aminopyrazole scaffold targets kinase hinge region
Methylene bridge enables unique conformational sampling
3-Methyl substitution pattern critical for binding selectivity

Why Generic Pyrazole-5-amines Cannot Substitute


Generic substitution in the aminopyrazole class is unreliable due to the extreme sensitivity of biological target engagement to subtle structural variations. Even within the C9H13N5 isomeric family, the position of the methyl group (3- vs. 4- vs. 5-) and the nature of the inter-ring linkage (methylene bridge vs. direct N-aryl bond vs. amino linker) dictate the three-dimensional presentation of the critical 5-amino hinge-binding motif [1]. For instance, the rotational freedom introduced by the methylene bridge in this compound, compared to the more rigid bipyrazole analog 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine (CAS 1414568-49-2), alters the accessible conformational space and can profoundly affect binding kinetics and selectivity profiles . Furthermore, the presence of the free amine at the 5-position allows for subsequent functionalization, making it a strategically more versatile building block than analogs where the amine is located on the bridge, such as bis(1-methyl-1H-pyrazol-5-yl)methanamine (CAS 1603462-95-8) .

Methyl Position 3- vs 4- vs 5- substitution alters pharmacophore geometry and kinase hinge interaction
Bridge Chemistry Methylene bridge provides rotational flexibility absent in direct C-C linked analogs, affecting binding kinetics
Amine Location Free 5-amine enables functionalization; bridge-amine analogs limit derivatization options

Quantitative Differentiation Guide


Vendor Purity Advantage for SAR and Screening

The target compound is commercially available at a certified purity of 98% from LeYan , surpassing the typical 95% purity specification offered for its direct positional isomer 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine (CAS 1152502-18-5) and the bipyrazole analog 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine (CAS 1414568-49-2) . This higher purity reduces the risk of confounding biological assay results caused by impurities.

Purity for SAR
Cross-study comparable
98% (target) vs 95% (isomer/analog)
Reduces confounding biological assay artifacts
Supplier CoA; purity by HPLC
Purity Specification Procurement Quality Structure-Activity Relationship

Lower Lipophilicity vs. Bipyrazole Analog

The target compound, with its methylene bridge, has a predicted XLogP3-AA of approximately 0.4 based on data for the closely related 1-methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine (PubChem CID 43663751) [1]. This is lower than the predicted LogP of the directly-connected bipyrazole analog 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine (MW 177.21, indicating a smaller, potentially more lipophilic scaffold) . The methylene bridge introduces a degree of flexibility and reduces overall planarity, which can prevent crystal packing and improve kinetic solubility.

Predicted Lipophilicity
Class-level inference
~0.4 vs higher LogP in bipyrazole analog
May support aqueous solubility
Class-level inference; no explicit comparator data
Lipophilicity Aqueous Solubility Drug-likeness

Methylene Bridge for Unique Conformational Sampling

The methylene (–CH2–) bridge linking the two pyrazole rings in this compound provides two rotatable bonds (τ1 and τ2) that are absent in directly connected bipyrazole analogs such as CAS 1414568-49-2 . This additional conformational freedom allows the 5-aminopyrazole warhead to sample a wider range of dihedral angles relative to the distal pyrazole ring. When targeting the ATP-binding pocket of kinases, this flexibility can be exploited to achieve unique hinge-region interactions or to avoid steric clashes with selectivity pockets (e.g., the gatekeeper residue) that constrain more rigid scaffolds [1].

Rotatable Bonds
Class-level inference
2 (target) vs 1 (bipyrazole)
Enables unique kinase selectivity sampling
From SMILES; no crystallographic data
Conformational Flexibility Kinase Selectivity Scaffold Design

3-Methyl-5-Amine Pharmacophore Matching for Kinases

The 3-methyl-5-amine substitution pattern on the pyrazole core of this compound provides a direct match to the pharmacophoric requirements of the ATP-binding hinge region in kinases, which favors a hydrogen-bond donor (NH2) adjacent to a small hydrophobic group (CH3) [1][2]. In contrast, the positional isomer 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine (CAS 1152502-18-5) places the methyl group adjacent to the ring junction nitrogen rather than the amino group, altering the steric and electronic environment around the key hinge-binding motif .

Pharmacophore Geometry
Class-level inference
3-methyl-5-amine vs 4-methyl isomer
Critical for target affinity and selectivity
Qualitative comparison; no IC50 data
Pharmacophore Matching Positional Isomerism Kinase Hinge Binder

Thermal Stability for High-Temperature Reactions

The predicted boiling point of 413.1 ± 40.0 °C at 760 mmHg for this compound is significantly higher than the predicted boiling point of the smaller, directly-connected bipyrazole analog 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine (MW 177.21, predicted BP not explicitly reported but expected to be lower due to lower molecular weight and fewer hydrogen bond donors) . This high thermal stability is advantageous for synthetic transformations requiring prolonged heating, such as Buchwald-Hartwig aminations or Suzuki couplings, without risk of decomposition.

Predicted Boiling Point
Cross-study comparable
413.1 ± 40.0 °C (760 mmHg)
Supports high-temperature synthetic protocols
Predicted value; no experimental confirmation
Thermal Stability Synthetic Chemistry Reaction Optimization

Optimal Application Scenarios


Kinase Inhibitor Fragment-Based Drug Discovery

The confirmed 5-aminopyrazole scaffold with a free amine is a privileged fragment for targeting the kinase hinge region [1]. The 98% purity ensures high-quality thermal shift assay (TSA) or surface plasmon resonance (SPR) data, while the methylene bridge offers a unique conformational profile for fragment growing into selectivity pockets. This compound serves as an ideal starting point for structure-based hit-to-lead campaigns against diverse kinase targets.

Parallel Library Synthesis via Amine Functionalization

The free 5-amine group is a synthetically accessible handle for generating focused libraries through amide coupling, reductive amination, or urea formation [1]. The high thermal stability (predicted BP 413.1 °C) is advantageous for library synthesis protocols that involve heating, ensuring compound integrity across diverse reaction conditions. This distinguishes it from bridge-amine analogs (e.g., CAS 1603462-95-8), where the amine is sterically encumbered by the adjacent pyrazole rings.

Selectivity Profiling Against Related Kinases

The additional rotatable bond introduced by the methylene bridge provides a conformational flexibility that rigid bipyrazole analogs lack [1]. This feature can be exploited to design inhibitors that achieve selectivity over closely related kinases (e.g., p38α vs. p38β) by allowing the distal pyrazole ring to sample different poses within the ATP-binding pocket, a strategy supported by published pyrazole-based kinase inhibitor SAR .

Physicochemical Property Optimization Studies

With a predicted XLogP3-AA of ~0.4, this compound sits in the favorable drug-like lipophilicity range and offers a baseline for studying how subsequent substitutions affect solubility and permeability [1]. Its profile is favorable compared to more lipophilic bipyrazole analogs, making it a preferred scaffold for projects where maintaining aqueous solubility during lead optimization is critical.

Application
Selection Property
Validation Focus
Kinase fragment-based hit-to-lead
5-Aminopyrazole hinge-binding scaffold, high purity for assay reliability
TSA/SPR data quality and selectivity pocket exploration
Focused library synthesis via amine handle
Free 5-amine handle, high thermal stability
Compound integrity under heating conditions
Kinase selectivity profiling
Methylene bridge conformational flexibility
Unique hinge-region interactions across closely related kinases
Physicochemical property optimization
Predicted XLogP ~0.4 in drug-like range
Aqueous solubility and permeability during lead optimization
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